1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Overview
Description
“1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 151157-58-3 and a molecular weight of 244.21 .
Molecular Structure Analysis
The molecular formula of this compound is C12H11F3O2 . The InChI code is 1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 303.8±42.0 °C at 760 mmHg, and a flash point of 137.5±27.9 °C . It has a LogP value of 2.68, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, showcasing methods to incorporate trifluoromethyl groups into cyclobutane structures (Radchenko et al., 2009).
- Molecular Structure : The structure and conformation of similar cyclobutane compounds, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been studied using X-ray diffraction, providing insights into their molecular geometry (Reisner et al., 1983).
Potential Medical Applications
- Tumor Imaging : The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for positron emission tomography (PET) in tumor imaging highlights a medical application of cyclobutane derivatives (Shoup & Goodman, 1999).
- Brain Tumor Imaging : Synthesized analogues of FACBC, such as syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), have demonstrated potential as PET ligands for imaging brain tumors (Martarello et al., 2002).
Chemical Synthesis and Reactions
- Cyclobutane Ring Formation : Cyclobutane derivatives, like 2-aminocyclobutane-1-carboxylic acids, have been synthesized using photochemical reactions, demonstrating the versatility of cyclobutane in chemical synthesis (Gauzy et al., 2004).
- Reactivity Studies : Investigations into the reactivity of substituted cyclobutene derivatives in ring-opening metathesis polymerization (ROMP) provide insights into the chemical properties of cyclobutane-related compounds (Song et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIXASDDYLPZFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625536 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
CAS RN |
151157-58-3 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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